Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula . It is classified as a derivative of benzoic acid and features a triazole ring, which consists of three nitrogen atoms and two carbon atoms. This compound is noted for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound can be synthesized through various chemical reactions, primarily involving the modification of benzoic acid derivatives and the introduction of triazole moieties. It is commercially available from chemical suppliers and is often used in research settings.
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate falls into several classifications:
The synthesis of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate typically involves multiple steps:
Industrial production may utilize continuous flow reactors and automated synthesis techniques to enhance efficiency and yield. Optimizations in purification methods are also critical for achieving high purity levels in the final product.
The molecular structure of methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate can be represented using various notations:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate |
| InChI | InChI=1S/C10H8ClN3O2/c1-16-10(15)8... |
| InChI Key | FBTLGXUCBGYJNZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)Cl)N2C=NC=N2 |
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing related compounds for further applications.
The mechanism of action for methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes like cytochrome P450 by binding to the heme iron within these enzymes. This inhibition disrupts metabolic processes within organisms, leading to various biological effects that are currently under investigation.
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate exhibits several notable physical properties:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
This compound's chemical properties include its reactivity towards various nucleophiles and electrophiles due to the presence of functional groups such as the chlorine atom and the triazole ring.
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate has several significant applications:
This compound's unique structural features contribute to its diverse applications across multiple scientific disciplines.
The strategic incorporation of bioisosteric elements into methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate focuses on optimizing pharmacological properties through targeted molecular modifications. Chlorine atoms at both the benzoate C5 and triazole C4 positions serve as halogen bond donors, enhancing target binding affinity and metabolic stability. Systematic replacement of the triazole ring with 1,2,3-triazole or imidazole counterparts significantly alters electronic properties—evidenced by computed dipole moment variations from 4.8 Debye (1,2,4-triazole) to 3.2 Debye (imidazole)—directly influencing solubility and protein interaction profiles . The benzoate-triazole linkage’s planar geometry facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, a feature leveraged in anticancer hybrid molecules where scaffold modifications improved in vitro cytotoxicity against HCT-116 cells (IC₅₀ = 15.6 µM vs. 22.6 µM for doxorubicin) .
Table 1: Bioisosteric Modifications and Their Effects on Molecular Properties
| Scaffold Modification | Dipole Moment (Debye) | LogP | HCT-116 IC₅₀ (µM) |
|---|---|---|---|
| 1,2,4-Triazole (Parent) | 4.8 | 2.8 | 15.6 |
| 1,2,3-Triazole | 5.1 | 2.5 | 28.3 |
| Imidazole | 3.2 | 1.9 | >50 |
| 1,2,4-Triazin-5-one | 6.7 | 1.2 | 12.4 |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole ring formation under mild conditions, constituting a pivotal step in constructing the core scaffold. Optimized protocols employ CuI (5 mol%) with N,N-diisopropylethylamine (DIPEA) in THF at 60°C, achieving >95% regioselectivity for the 1,4-disubstituted triazole isomer—critical for maintaining target bioactivity [4] [6]. Kinetic studies reveal microwave irradiation (100°C, 30 min) reduces reaction times from 24 hours to <1 hour while preserving yield integrity (88–92%). The catalytic system’s robustness accommodates diverse azide precursors, including 5-chloro-2-azidobenzoic acid, without competing side reactions. Post-cyclization esterification via Fischer-Speier methods completes the synthesis, with methanol serving as both solvent and nucleophile under acid catalysis [4] [10].
Table 2: Solvent Systems for CuAAC Optimization
| Solvent | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | CuI/DIPEA | 60 | 6 | 92 |
| DMSO | CuSO₄·sodium ascorbate | 25 | 24 | 78 |
| t-BuOH/H₂O (1:1) | CuBr/TPGS-750-M | 70 | 3 | 85 |
| MeCN | CuI/DBU | 80 | 2 | 90 |
Esterification strategies profoundly impact hybrid molecule purity and functional group compatibility. Two dominant approaches prevail: (1) Pre-cyclization esterification methylates 5-chloro-2-azidobenzoic acid using thionyl chloride/MeOH (0°C → reflux), yielding methyl 5-chloro-2-azidobenzoate (89% yield) before CuAAC; and (2) Post-cyclization esterification couples pre-formed 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid with diazomethane (Et₂O, 0°C, 98% yield) [4]. Microwave-assisted ring closure techniques enhance efficiency for triazole formation, reducing reaction times from 12 hours to 45 minutes while maintaining yields >90% [4]. Critical to success is protecting group management—tert-butyl esters withstand cyclization conditions but necessitate TFA-mediated deprotection, whereas methyl esters remain stable throughout synthetic sequences [10].
Table 3: Esterification Method Impact on Hybrid Synthesis Efficiency
| Method Sequence | Reagent/Conditions | Purity (%) | Overall Yield (%) |
|---|---|---|---|
| Azide esterification → CuAAC | SOCl₂/MeOH, then CuI/DIPEA/THF | 99.2 | 84 |
| CuAAC → acid esterification | CuAAC, then CH₂N₂/Et₂O | 98.5 | 91 |
| One-pot azide/ester/CuAAC | NaN₃, CuI, K₂CO₃, DMF, 80°C | 89.7 | 76 |
Solvent polarity and catalyst composition dictate reaction kinetics and regioselectivity in triazole formation. Polar aprotic solvents (DMF, NMP) facilitate azide solubility but promote copper aggregation, reducing catalytic efficiency. Optimal performance occurs in tetrahydrofuran (THF) with CuI and tris(benzyltriazolyl)methylamine (TBTA) ligand, suppressing copper(I) oxidation while accelerating cycloaddition (TOF = 320 h⁻¹) [4] [6]. Catalyst loadings <2 mol% become feasible using in situ reduction systems (CuSO₄/sodium ascorbate), though excessive ascorbate risks triazole reduction. For esterification, BF₃·Et₂O in anhydrous methanol achieves near-quantitative conversion without epimerization, outperforming mineral acid catalysts (H₂SO₄, HCl) that generate hydrolytic byproducts [10].
Table 4: Catalyst Performance in Triazole Formation
| Catalyst System | Ligand | Solvent | Time (h) | Yield (%) | Regioisomer Ratio (1,4:1,5) |
|---|---|---|---|---|---|
| CuI | None | THF | 6 | 92 | 98:2 |
| CuSO₄/sodium ascorbate | TBTA | t-BuOH/H₂O | 3 | 95 | 97:3 |
| Cu(0) nanoparticles | PVP | H₂O | 1.5 | 89 | 96:4 |
| [Cu(OH)·TMEDA]₂Cl₂ | None | MeOH | 0.5 | 94 | 99:1 |
Purifying methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate demands specialized techniques due to polar byproducts and regioisomeric contaminants. Silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1) separates 1,4- and 1,5-triazole regioisomers, while residual copper is scavenged using EDTA washes (0.1 M aqueous, pH 6) [5]. Recrystallization from ethanol/water (7:3) affords analytically pure crystals (>99.5% HPLC), though triazole N-H tautomerism complicates NMR interpretation. ¹H NMR (DMSO-d₆) displays diagnostic signals: singlet at δ 8.78 (triazole H3), doublets at δ 7.91/7.49 (benzoate H3/H6), and methoxy singlet at δ 3.89. High-resolution LC-MS (ESI+) confirms molecular identity via [M+H]+ at m/z 273.0172 (calc. 273.0174 for C₁₀H₈Cl₂N₃O₂) [5] [7] [8]. X-ray powder diffraction (XRPD) validates crystalline phase uniformity, with characteristic peaks at 2θ = 12.8°, 15.4°, 18.9°, and 26.7° distinguishing polymorphs impacting dissolution kinetics [4] [9].
Table 5: Advanced Characterization Techniques for Triazole Derivatives
| Analytical Method | Key Parameters | Structural Insights |
|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆, 400/100 MHz | Tautomer distribution (1H- vs. 2H-triazole forms) |
| HR-LC-MS | ESI+, C18 column, 0.1% HCO₂H/H₂O–MeCN | [M+H]+ at m/z 273.0172; fragmentation patterns |
| FT-IR | KBr pellet, 4000–400 cm⁻¹ | νC=O 1720 cm⁻¹, νN=N 1605 cm⁻¹, νC-Cl 1090 cm⁻¹ |
| XRPD | Cu-Kα radiation, 5–40° 2θ | Polymorph identification; crystallinity >95% |
| DSC | N₂ atmosphere, 10°C/min | Melting endotherm at 142°C; decomposition onset |
Alphabetical Index of Compound Names
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2